Teucroxide

Description

Properties

IUPAC Name |

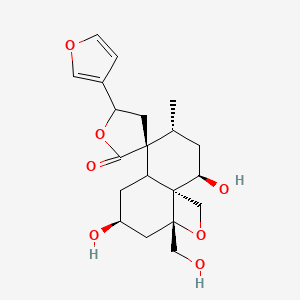

(2aR,4S,6R,7R,9R,9aR)-5'-(furan-3-yl)-4,9-dihydroxy-2a-(hydroxymethyl)-7-methylspiro[1,3,4,5,5a,7,8,9-octahydronaphtho[1,8a-b]oxete-6,3'-oxolane]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O7/c1-11-4-16(23)20-10-26-18(20,9-21)6-13(22)5-15(20)19(11)7-14(27-17(19)24)12-2-3-25-8-12/h2-3,8,11,13-16,21-23H,4-7,9-10H2,1H3/t11-,13+,14?,15?,16-,18+,19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEGIHKIWQFTKW-PWEDHXQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C23COC2(CC(CC3C14CC(OC4=O)C5=COC=C5)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@]23CO[C@@]2(C[C@H](CC3[C@@]14CC(OC4=O)C5=COC=C5)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Teucroxide can be synthesized from the aerial parts of Teucrium chamaedrys. The preparation involves extracting the plant material and isolating the compound using chromatographic techniques

Chemical Reactions Analysis

Metabolic Activation via Cytochrome P450

Teucrin A undergoes bioactivation by cytochrome P450 enzymes (CYP3A4/2C19), forming reactive intermediates implicated in hepatotoxicity . Key steps include:

Oxidation of the Furan Ring

-

The furan moiety in Teucrin A is oxidized to an electrophilic epoxide intermediate .

-

This reactive metabolite binds covalently to cellular proteins, disrupting liver function.

Experimental Evidence :

| Study Type | Findings | Source |

|---|---|---|

| In vivo (mice) | Piperonyl butoxide (CYP inhibitor) reduced ALT levels and necrosis . | |

| In vitro | Tetrahydroteucrin A (furan-saturated analog) showed no hepatotoxicity. |

Reactive Metabolite Formation

The epoxide intermediate reacts with nucleophilic sites on proteins and glutathione (GSH), leading to detoxification or toxicity depending on GSH availability .

Detoxification Pathway

Key Reactions and Outcomes

-

Covalent Binding : The epoxide binds to hepatic proteins, triggering immune-mediated necrosis .

-

Oxidative Stress : Reactive oxygen species (ROS) generated during metabolism contribute to mitochondrial dysfunction.

Dose-Dependent Toxicity (Rats) :

| Dose (mg Teucrin A/kg/day) | Effects |

|---|---|

| 0.4 | Mild hepatocellular hypertrophy (reversible). |

| 2 | Steatosis, diffuse liver changes. |

| 10 | Severe necrosis, bile duct hyperplasia, fibrosis. |

Synthetic and Analytical Relevance

While Teucrin A itself is not synthesized industrially, its study informs:

-

Reaction Optimization : Techniques like Design of Experiments (DoE) for optimizing detoxification pathways .

-

Mechanistic Probes : Used to study CYP-mediated epoxidation and glutathione conjugation kinetics .

Teucrin A vs. Other Hepatotoxins

| Compound | Activation Mechanism | Detoxification Pathway |

|---|---|---|

| Teucrin A | CYP-mediated epoxidation | Glutathione conjugation |

| Acetaminophen | CYP2E1 oxidation to NAPQI | Glutathione conjugation |

| Aflatoxin B1 | CYP1A2/3A4 epoxidation | Glutathione-S-transferase |

Scientific Research Applications

Scientific Research Applications

Teucroxide has several notable applications across different scientific domains:

-

Pharmacological Applications :

- Antimicrobial Activity : this compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Studies have shown that it can inhibit bacterial growth effectively, which positions it as a potential candidate for developing new antimicrobial agents.

- Antioxidant Properties : The compound has demonstrated strong antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This property is particularly relevant in the context of aging and chronic diseases.

-

Chemical Synthesis :

- Synthetic Intermediates : this compound serves as an important intermediate in organic synthesis, facilitating the production of various chemical compounds. Its role as a precursor in synthesizing more complex molecules underscores its significance in chemical research.

-

Biological Research :

- Cellular Studies : Researchers have utilized this compound in cellular assays to explore its effects on cell proliferation and apoptosis. These studies contribute to understanding its mechanism of action at the cellular level.

- Potential Therapeutic Uses : Ongoing research is investigating the potential therapeutic applications of this compound in treating conditions such as cancer and neurodegenerative diseases due to its bioactive properties.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against E. coli and S. aureus | |

| Antioxidant | Protects against oxidative stress | |

| Anticancer Potential | Inhibits cell proliferation | |

| Synthetic Intermediate | Used in organic synthesis |

Case Studies

-

Antimicrobial Efficacy Study :

A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics against common bacterial pathogens. This study highlights its potential as an alternative or adjunct treatment for bacterial infections. -

Antioxidant Activity Assessment :

In vitro assays revealed that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating its effectiveness as an antioxidant agent. This finding supports further investigation into its role in preventing oxidative damage associated with chronic diseases. -

Synthetic Applications :

Research has shown that this compound can be utilized as a building block for synthesizing novel heterocycles with potential pharmacological applications. This versatility enhances its value in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of teucroxide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Teucrin A

Teucrin A, another neo-clerodane diterpenoid from T. chamaedrys, shares a core bicyclic structure with teucroxide but differs in functional group arrangement. While this compound contains a hydroxylated side chain, teucrin A features a furan ring and a conjugated ketone group . These structural variations influence their bioactivity profiles: teucrin A exhibits hepatotoxicity in high doses, whereas this compound demonstrates lower toxicity and stronger anti-inflammatory effects .

Teulamifin B

Teulamifin B, isolated from T. lamiifolium and T. polium subsp. polium, is structurally analogous to this compound but includes a methyl ester moiety at C-17. This modification enhances its solubility in polar solvents compared to this compound. Both compounds show insect antifeedant activity, but teulamifin B is less stable under acidic conditions due to its ester group .

Table 1: Structural Comparison of this compound with Analogous Diterpenoids

Comparison with Functionally Similar Compounds

Teucrioside

Teucrioside, a phenylethanoid glycoside co-isolated with this compound from T. Unlike this compound, teucrioside contains a caffeoyl group linked to a glucose moiety, enabling free radical scavenging. However, this compound exhibits broader antimicrobial activity due to its diterpenoid backbone .

Verbascoside

Verbascoside, another phenylethanoid glycoside from T. chamaedrys, is functionally analogous to this compound in anti-inflammatory effects. Its mechanism involves inhibition of NF-κB signaling, while this compound targets COX-2 pathways. Verbascoside’s glycosidic structure enhances its bioavailability compared to this compound’s lipophilic nature .

Table 2: Functional Comparison of this compound with Glycosides

Key Research Findings

- Structural Stability : this compound’s epoxy group contributes to its stability in neutral pH environments, unlike teucrin A, which degrades under oxidative conditions .

- Bioactivity Spectrum: While phenylethanoid glycosides like verbascoside excel in water-soluble environments, this compound’s lipophilicity allows deeper tissue penetration, enhancing its efficacy in topical applications .

- Ecological Role : Both this compound and teulamifin B act as natural insect deterrents, but this compound’s lower toxicity makes it a safer candidate for agricultural use .

Q & A

Basic: What systematic strategies are recommended for conducting a comprehensive literature review on Teucroxide?

Methodological Answer:

- Step 1: Use specialized chemistry databases (e.g., SciFinder, Reaxys) with CAS Registry Numbers or IUPAC names to avoid ambiguity in compound identification .

- Step 2: Filter results by publication type (e.g., primary research, reviews) and prioritize peer-reviewed journals indexed in PubMed or Web of Science.

- Step 3: Analyze "Cited By" references in Google Scholar to identify foundational studies and recent advancements .

- Step 4: Organize findings into thematic clusters (e.g., synthesis, bioactivity, structural analogs) using reference managers like Zotero. Avoid non-academic sources like commercial websites .

Basic: How should researchers design initial experiments to isolate this compound from natural sources?

Methodological Answer:

-

Key Considerations:

- Sample Preparation: Optimize extraction solvents (e.g., methanol, ethanol) based on this compound’s polarity, guided by prior phytochemical studies.

- Chromatography: Use TLC/HPLC with standards for preliminary identification. Validate purity via NMR and mass spectrometry .

- Reproducibility: Document solvent ratios, temperature, and pressure conditions meticulously to enable replication .

-

Data Table:

Parameter Example Values Rationale Extraction Solvent 70% Ethanol Balances polarity for solubility Column Chromatography Silica gel (200–300 mesh) Optimal separation resolution

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Root Cause Analysis:

- Variability in Source Material: Differences in plant subspecies or growth conditions may alter metabolite profiles. Use DNA barcoding for taxonomic validation .

- Assay Conditions: Compare protocols (e.g., cell lines, incubation times) using meta-analysis tools. Inconsistent IC50 values may stem from differing assay sensitivities .

- Resolution Framework:

Advanced: What methodological approaches are critical for optimizing this compound’s synthetic pathway?

Methodological Answer:

-

Key Strategies:

- Retrosynthetic Analysis: Break down this compound into modular units (e.g., terpenoid backbone, glycosidic bonds) for stepwise synthesis .

- Catalysis Screening: Test transition-metal catalysts (e.g., Pd, Ru) for stereoselective bond formation.

- Yield Optimization: Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

-

Data Table:

Variable Levels Tested Optimal Value Reaction Temperature 60°C, 80°C, 100°C 80°C Catalyst Loading 1%, 2%, 5% 2%

Basic: How should researchers structure a hypothesis-driven investigation into this compound’s mechanism of action?

Methodological Answer:

- Framework:

- Hypothesis: "this compound inhibits NF-κB signaling via direct interaction with IKKβ."

- Experimental Validation:

- In Vitro: Use kinase assays with recombinant IKKβ and ATP-analog probes.

- In Silico: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities .

3. Controls: Include positive (e.g., BAY-11-7082) and negative (DMSO vehicle) controls .

Advanced: What statistical methods are essential for analyzing dose-response relationships in this compound bioassays?

Methodological Answer:

-

Protocol:

-

Example Output:

Compound EC50 (μM) 95% CI R² This compound 12.3 10.5–14.1 0.98

Basic: How to ensure ethical compliance when using animal models to study this compound toxicity?

Methodological Answer:

- Checklist:

Advanced: What strategies mitigate batch-to-batch variability in this compound isolation from plant extracts?

Methodological Answer:

- Quality Control Measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.